molecular formula C9H11ClN2 B3363451 3-Chloro-5-pyrrolidin-2-yl-pyridine CAS No. 1025976-52-6

3-Chloro-5-pyrrolidin-2-yl-pyridine

Cat. No.: B3363451
CAS No.: 1025976-52-6
M. Wt: 182.65 g/mol
InChI Key: YEMCOBNEQWNDEO-UHFFFAOYSA-N
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Description

3-Chloro-5-pyrrolidin-2-yl-pyridine is a chemical compound with the molecular formula C9H11ClN2 It is characterized by the presence of a pyridine ring substituted with a chlorine atom at the third position and a pyrrolidine ring at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-pyrrolidin-2-yl-pyridine typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the chlorine and pyrrolidine substituents. One common method involves the reaction of 3-chloropyridine with pyrrolidine under controlled conditions to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-pyrrolidin-2-yl-pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chloro-5-pyrrolidin-2-yl-pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-5-pyrrolidin-2-yl-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The pyrrolidine ring can enhance the compound’s binding affinity to its targets, while the chlorine atom can influence its reactivity and stability .

Comparison with Similar Compounds

  • 3-Chloro-5-(2-pyrrolidinyl)pyridine dihydrochloride
  • 2-Chloro-5-(chloromethyl)pyridine
  • Pyrrolidine derivatives with various substituents

Comparison: 3-Chloro-5-pyrrolidin-2-yl-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other pyrrolidine derivatives, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-chloro-5-pyrrolidin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2/c10-8-4-7(5-11-6-8)9-2-1-3-12-9/h4-6,9,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEMCOBNEQWNDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=CN=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-5-pyrrolidin-2-yl-pyridine
Reactant of Route 2
3-Chloro-5-pyrrolidin-2-yl-pyridine
Reactant of Route 3
3-Chloro-5-pyrrolidin-2-yl-pyridine
Reactant of Route 4
3-Chloro-5-pyrrolidin-2-yl-pyridine
Reactant of Route 5
3-Chloro-5-pyrrolidin-2-yl-pyridine
Reactant of Route 6
3-Chloro-5-pyrrolidin-2-yl-pyridine

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